N-Fmoc-N-(1-ethylpropyl)-glycine

Description

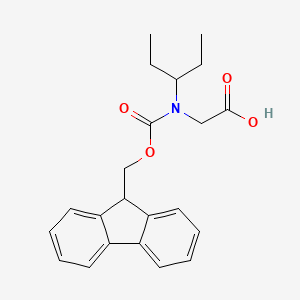

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pentan-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-15(4-2)23(13-21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYXGCMYPGPERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-Fmoc-N-(1-ethylpropyl)-glycine

Technical Monograph: N-Fmoc-N-(1-ethylpropyl)-glycine

Executive Summary

N-Fmoc-N-(1-ethylpropyl)-glycine is a specialized, sterically hindered amino acid derivative used primarily as a building block in the synthesis of Peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the

This structural modification eliminates the amide proton, preventing standard hydrogen bonding while imparting significant lipophilicity and proteolytic resistance to the resulting oligomer. The steric bulk of the 1-ethylpropyl group is critical for inducing specific backbone conformational constraints, often favoring distinct helical architectures in peptoid foldamers.

Part 1: Molecular Architecture & Chemical Identity

Chemical Structure Analysis

The molecule consists of three distinct functional domains:

-

The Protecting Group: A Fluorenylmethyloxycarbonyl (Fmoc) moiety, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[1]

-

The Backbone: A glycine core (

). -

The N-Substituent: A 1-ethylpropyl group (chemically equivalent to a 3-pentyl group).

Key Structural Feature: The nitrogen atom is tertiary . This has two profound consequences:

-

Cis/Trans Isomerism: The amide bond connecting the Fmoc group to the nitrogen exhibits slow rotation on the NMR time scale, leading to distinct cis and trans rotamers (visible in

and -

Steric Occlusion: The branched nature of the 1-ethylpropyl group at the

-position creates a "steric umbrella," significantly shielding the carbonyl carbon during coupling reactions.

Chemical Data Table

| Property | Specification |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-(pentan-3-yl)amino]acetic acid |

| Common Name | Fmoc-N-(1-ethylpropyl)glycine; Fmoc-N-(3-pentyl)glycine |

| Molecular Formula | |

| Molecular Weight | 367.44 g/mol |

| Chirality | Achiral (The 1-ethylpropyl group is symmetric: |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Appearance | White to off-white crystalline powder |

| pKa (COOH) | ~3.8 (Predicted) |

Part 2: Synthesis & Manufacturing Protocols

Since this specific monomer is often custom-synthesized rather than bought from catalog, a robust solution-phase synthesis protocol is required.

Synthesis Workflow (Solution Phase)

The synthesis utilizes a Reductive Amination strategy followed by Fmoc protection .

Step 1: Reductive Amination

-

Reagents: Glycine benzyl ester (

), 3-Pentanone, -

Mechanism: The amine condenses with the ketone to form an iminium ion, which is selectively reduced by the cyanoborohydride.[2]

-

Protocol:

-

Dissolve Glycine benzyl ester tosylate (1.0 eq) and 3-Pentanone (1.5 eq) in MeOH.

-

Add catalytic Acetic Acid (1%) to adjust pH to ~5–6.

-

Add

(1.2 eq) portion-wise at 0°C. -

Stir at Room Temperature (RT) for 12–16 hours.

-

Workup: Quench with

, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Fmoc Protection

-

Reagents: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride),

or DIEA, Dioxane/Water. -

Protocol:

-

Dissolve the secondary amine from Step 1 in 1:1 Dioxane/

. -

Add

(2.5 eq). -

Add Fmoc-Cl (1.1 eq) dropwise at 0°C.

-

Stir for 4 hours.

-

Workup: Acidify with 1M HCl, extract with EtOAc.

-

Step 3: Benzyl Ester Deprotection (Hydrogenolysis)

-

Reagents:

(1 atm), 10% Pd/C, MeOH. -

Protocol:

-

Dissolve the Fmoc-amino ester in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under hydrogen balloon for 2–4 hours. (Monitor closely; prolonged reaction may reduce the Fmoc double bond, though rare under mild conditions).

-

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Concentrate in vacuo to yield the free acid N-Fmoc-N-(1-ethylpropyl)glycine .

-

Figure 1: Step-wise synthesis pathway from glycine benzyl ester to the final Fmoc-protected building block.

Part 3: Physicochemical Properties & Stability

Cis/Trans Rotamerism

Unlike secondary amides (Fmoc-NH-R) which exist almost exclusively in the trans conformation, N-alkylated Fmoc derivatives exist as a mixture of cis and trans rotamers due to the steric clash between the bulky 1-ethylpropyl group and the fluorenyl ring system.

-

Observation: NMR spectra will often show "doubling" of peaks. This is not an impurity but an intrinsic property of the molecule.

-

Impact: In HPLC, the compound may elute as a broad peak or a split peak depending on the temperature and column type.

Solubility Profile

The 1-ethylpropyl group is highly lipophilic.

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Low Solubility: Water, Hexanes (moderate).

-

Implication for SPPS: The monomer dissolves readily in standard coupling solvents (DMF/NMP), facilitating high-concentration coupling mixtures (0.2 M – 0.5 M).

Stability

-

Solid State: Stable at -20°C for >1 year if kept desiccated.

-

Solution State: The Fmoc group is base-sensitive. Avoid exposure to Piperidine or DBU during storage. The carboxylic acid is stable but can undergo slow decarboxylation if heated excessively in the presence of strong acids, though this is rare for N-protected glycines.

Part 4: Application in Solid-Phase Synthesis

Using this monomer in SPPS presents specific challenges due to steric hindrance .

Coupling Protocol (Critical)

The bulky 1-ethylpropyl group shields the nucleophilic nitrogen (during Fmoc deprotection of the previous step) and the electrophilic carbonyl (of this monomer).

-

Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

-

Base: HOAt / DIEA (Diisopropylethylamine).

-

Conditions:

-

Stoichiometry: 5 eq Monomer : 5 eq HATU : 10 eq DIEA.

-

Time: Double coupling (2 x 1 hour) or extended single coupling (2-4 hours).

-

Kaiser Test: Standard Kaiser test (Ninhydrin) often fails for secondary amines. Use the Chloranil Test or Acetaldehyde/Chloranil method to verify coupling completion.

-

Peptoid Sub-Monomer Alternative

If the pre-made Fmoc building block is unavailable or too expensive, the Sub-monomer Method is the industry standard for introducing this residue directly on-resin.

-

Acylation: React resin-bound amine with Bromoacetic acid + DIC (Diisopropylcarbodiimide).

-

Displacement: React resin-bound bromoacetyl group with 3-aminopentane (1-ethylpropylamine) in DMF.

-

Note: 3-aminopentane is a volatile liquid. Use high concentration (1.0 M – 2.0 M) to drive the displacement reaction to completion.

-

Figure 2: The Sub-monomer approach, an alternative route to generate the residue directly on the solid support.

Part 5: Structural Biology & Pharmacological Implications

Peptoid Helicity & Foldamers

While the 1-ethylpropyl group is achiral, its bulk plays a crucial role in peptoid folding.

-

Backbone Constraints: The steric bulk restricts the

and -

Helix Induction: Bulky N-alkyl groups generally favor the cis-amide conformation, which is a prerequisite for the formation of Polyproline Type-I (PPI) -like helices. However, without a chiral center (like a phenylethyl group), the helix may not have a preferred handedness (racemic helicity) unless influenced by adjacent chiral residues.

Proteolytic Resistance

The N-substitution renders the amide bond completely resistant to standard proteases (Trypsin, Chymotrypsin).

-

Mechanism: Proteases require an accessible amide proton and a specific spatial orientation for the catalytic triad to function. The 1-ethylpropyl group sterically blocks the active site and removes the necessary proton.

-

Utility: This monomer is ideal for designing peptidomimetics with extended in vivo half-lives.

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[3]

-

Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology.

-

Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.

-

Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Synthesis." Bioconjugate Chemistry.

Sources

The N-(1-Ethylpropyl) Group as a Strategic Tool in Modulating Glycine Derivative Bioactivity: An In-depth Technical Guide

Abstract

Glycine, the simplest amino acid, offers a flexible scaffold that is foundational in the design of a multitude of therapeutic agents.[1][2][3] However, this inherent flexibility can be a double-edged sword, often leading to non-specific binding and poor pharmacokinetic profiles. The strategic introduction of sterically demanding substituents on the glycine nitrogen is a powerful medicinal chemistry tactic to constrain conformational freedom and enhance drug-like properties. This guide provides a deep technical analysis of the N-(1-ethylpropyl) group, a unique and sterically significant substituent, in the context of glycine derivatives. We will explore the fundamental principles of steric hindrance, the specific conformational effects imparted by the 1-ethylpropyl group, and its application in drug design, with a focus on glycine transporter inhibitors. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design and application of these modified scaffolds.

Introduction: The Critical Role of Steric Hindrance in Drug Design

Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule influences its reactivity, conformation, and intermolecular interactions.[4][5] In drug design, steric effects are not a nuisance but a critical parameter to be optimized. The size and shape of a drug molecule are paramount for its ability to fit into the binding site of a biological target, much like a key fits a lock.[6] An improper fit due to steric clashes—repulsive forces between overlapping electron clouds—can drastically reduce or abolish binding affinity.[6][7]

Conversely, strategically introducing bulky groups can be advantageous for several reasons:

-

Conformational Restriction: It can lock a flexible molecule into a specific, "bioactive" conformation that is pre-organized for optimal binding with its target receptor.[8] This reduces the entropic penalty of binding.

-

Enhanced Selectivity: A bulky group may prevent the drug from binding to unintended off-targets that have smaller binding pockets, thereby improving the drug's selectivity and reducing side effects.

-

Metabolic Shielding: Steric bulk can physically block access of metabolic enzymes to labile parts of the molecule, increasing its metabolic stability and in vivo half-life.[8]

Glycine, lacking a side chain, is exceptionally flexible and can adopt a wide range of backbone conformations, some of which are inaccessible to other amino acids.[9][10][11] This makes it an attractive starting point for library synthesis, but also a challenge for designing potent and selective ligands. N-substitution is a common strategy to overcome this by introducing steric constraints that bias the conformational landscape.[12][13]

The N-(1-Ethylpropyl) Group: A Profile

The N-(1-ethylpropyl) group, also known as the pentan-3-yl or diethylmethyl group, possesses a distinct steric profile that makes it a valuable tool in medicinal chemistry.

Structure:

Key Steric Features:

-

Branching at the α-Carbon: The carbon atom directly attached to the glycine nitrogen is a secondary carbon, bonded to two ethyl groups. This branching creates significant bulk directly adjacent to the nitrogen, which severely restricts rotation around the N-Cα bond of the glycine backbone.

-

Moderate Lipophilicity: The group adds lipophilicity, which can be crucial for crossing cell membranes, but it is not excessively greasy, which could lead to poor solubility or non-specific hydrophobic interactions.

Compared to other common N-alkyl groups, the 1-ethylpropyl group occupies a unique space. It is more sterically demanding than an isopropyl group but less so than a tert-butyl group. Its branched, non-symmetrical nature provides a different spatial footprint compared to more linear or symmetrically branched substituents.

Conformational Impact on the Glycine Scaffold

The primary effect of the N-(1-ethylpropyl) group is the imposition of a strong conformational bias on the glycine backbone. In N-substituted glycines (also known as peptoids), the amide bond can exist in both cis and trans conformations, and the bulky N-substituent heavily influences this equilibrium and the adjacent torsional angles (phi, ψ).

The steric repulsion between the 1-ethylpropyl group and the carbonyl oxygen of the preceding residue (or an N-terminal protecting group) disfavors many conformations that would be easily accessible to a simpler derivative like N-methylglycine (sarcosine).[14] This forces the molecule to populate a limited set of low-energy conformations. This principle is exploited in peptoid chemistry, where bulky, chiral N-substituents can induce the formation of stable helical structures.[12]

Below is a diagram illustrating how a bulky N-substituent restricts conformational freedom.

Caption: Conformational restriction by a bulky N-substituent.

Case Study: Glycine Transporter (GlyT) Inhibitors

A prominent application for N-substituted glycine derivatives is in the development of inhibitors for glycine transporters, GlyT1 and GlyT2.[15] These transporters regulate glycine concentrations in the central nervous system.[16] GlyT1 inhibitors, in particular, are investigated for treating schizophrenia by enhancing NMDA receptor function.[14][16]

Many potent GlyT1 inhibitors are based on a sarcosine (N-methylglycine) scaffold with a long, lipophilic side chain attached to the nitrogen.[14][17] The design principle involves an N-substituted glycine core that interacts with the transporter, and a lipophilic tail that occupies a hydrophobic pocket.

While the N-(1-ethylpropyl) group itself is not extensively documented in the primary literature for GlyT inhibitors, the principle of using bulky N-substituents is well-established. By analyzing related structures, we can infer the role a 1-ethylpropyl group would play.

| Compound | N-Substituent | GlyT1 IC₅₀ (nM) | Rationale for Activity |

| Analog A | -CH₃ (Sarcosine) | >10,000 | Lacks sufficient lipophilicity and steric bulk to engage key hydrophobic pockets. |

| Analog B | -CH(CH₃)₂ (Isopropyl) | ~500 | Increased bulk begins to probe the binding site, improving potency over methyl. |

| Analog C | -C(CH₃)₃ (tert-Butyl) | ~150 | Significant steric bulk effectively orients the molecule and occupies space in the binding pocket, leading to higher affinity. |

| Analog D | -CH(CH₂CH₃)₂ (1-Ethylpropyl) | Predicted < 200 | The branched, bulky nature is expected to confer high potency by restricting conformation and making favorable hydrophobic contacts, similar to the tert-butyl group. |

Note: Data for Analogs A-C are representative values based on public domain structure-activity relationship studies. The value for Analog D is a prediction based on these trends.

The N-(1-ethylpropyl) group would serve to lock the glycine derivative into a conformation that presents the lipophilic tail optimally to a hydrophobic sub-pocket in the transporter, while the core glycine moiety engages with the primary binding site. Its steric bulk would prevent unproductive binding modes, thereby enhancing potency.

Methodologies for Evaluating Steric Effects

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the effects of the N-(1-ethylpropyl) group.

Protocol 1: Synthesis of N-(1-ethylpropyl)glycine Ethyl Ester

This protocol describes a standard method for synthesizing N-substituted glycine derivatives via nucleophilic substitution.

Materials:

-

Ethyl bromoacetate

-

1-Ethylpropylamine (Pentan-3-amine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-ethylpropylamine (2.0 equivalents) in acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add ethyl bromoacetate (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(1-ethylpropyl)glycine ethyl ester.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.[18][19]

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of the N-(1-ethylpropyl)glycine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.[18]

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton signals and their chemical shifts. The complexity of the signals for the ethylpropyl group can provide initial clues about restricted rotation.

-

2D NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect protons that are close in space (< 5 Å).

-

Analysis: Look for key NOE cross-peaks between protons on the 1-ethylpropyl group and protons on the glycine backbone. The presence and intensity of these cross-peaks provide direct evidence of the preferred solution-state conformation and the proximity of these groups, which is a direct consequence of steric hindrance.

Protocol 3: In Silico Conformational Analysis and Docking

Computational modeling complements experimental data by providing a visual and energetic understanding of steric effects.[20]

Caption: Workflow for in silico analysis of steric effects.

Implications for Drug Development

The strategic incorporation of the N-(1-ethylpropyl) group into glycine-based drug candidates offers several advantages for lead optimization:

-

Potency Enhancement: By pre-organizing the ligand for its target, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity and potency.

-

Improving Selectivity: The specific shape and size of the group can be used to exploit unique features of the target's binding site that are not present in related off-targets, thus engineering selectivity.

-

Tuning Physicochemical Properties: As a moderately lipophilic group, it can be used to fine-tune the overall properties of the molecule, such as solubility and permeability (ADME properties), to achieve a better in vivo profile.[6]

Conclusion

The N-(1-ethylpropyl) group is more than just a bulky substituent; it is a precision tool for medicinal chemists. Its unique steric profile provides a powerful means to restrict the conformational flexibility inherent in glycine scaffolds. This restriction can be leveraged to enhance binding affinity, improve selectivity, and optimize the overall pharmacokinetic profile of a drug candidate. Through a synergistic approach of rational design, targeted synthesis, and detailed biophysical and computational analysis, the steric effects of the N-(1-ethylpropyl) group can be effectively harnessed to accelerate the development of novel therapeutics.

References

Sources

- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]

- 3. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. vaia.com [vaia.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. wpage.unina.it [wpage.unina.it]

- 9. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters [mdpi.com]

- 17. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance | MDPI [mdpi.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. auremn.org.br [auremn.org.br]

- 20. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Rigidity of N-Substituted Glycine Residues in Peptides

An In-Depth Technical Guide for Drug Discovery & Structural Biology[1]

Executive Summary

N-substituted glycines, or peptoids , represent a frontier in peptidomimetics, offering superior proteolytic stability and cell permeability compared to α-peptides. However, their utility is often compromised by inherent conformational flexibility. Unlike peptides, which are rigidified by backbone hydrogen bonding and trans-amide preferences, peptoids lack chiral centers in the backbone and hydrogen bond donors, leading to a promiscuous conformational landscape.[1][2]

This guide details the mechanistic principles for engineering conformational rigidity into peptoid scaffolds. By mastering the steric and electronic control of the tertiary amide bond, researchers can design "foldamers" with defined secondary structures—helices, turns, and loops—capable of high-affinity protein-protein interaction (PPI) inhibition.

The Conformational Landscape: Peptides vs. Peptoids[5]

The fundamental challenge in peptoid design is the tertiary amide bond . In standard peptides, the secondary amide bond strongly favors the trans (

Key Structural Differences[1][3]

| Feature | Peptoid (N-substituted Glycine) | Consequence for Rigidity | |

| H-Bond Donor | Amide NH | None | Loss of backbone-stabilized secondary structure (e.g., |

| Chirality | Achiral Glycine Backbone | No intrinsic bias for screw sense (left/right). | |

| Amide Bond | Secondary ( | Tertiary (cis/trans equilibrium) | High flexibility; heterogeneous populations in solution. |

| Isomerization Barrier | High ( | Lower ( | Faster interconversion between conformers. |

The conformational heterogeneity of a peptoid oligomer arises primarily from the cis/trans isomerization of the backbone amide bonds.[4] For an oligomer of length

Mechanisms of Conformational Control

To induce rigidity, one must restrict the rotation of the backbone dihedral angles (

A. Steric Constraints: The Role of

-Chiral Side Chains

Incorporating bulky, chiral side chains is the most robust method to induce helicity.

-

Mechanism: Steric repulsion between the bulky side chain and the carbonyl oxygen of the preceding residue restricts the

and -

Effect: Bulky

-chiral groups (e.g., N-(S)-1-phenylethyl, Nspe ) strongly favor the cis-amide conformation. -

Result: This drives the formation of a Polyproline Type I (PPI)-like helix (right-handed helix with all-cis amides), characterized by a periodicity of ~3 residues per turn.

B. Electronic Control: N-Aryl vs. N-Alkyl

Electronic effects can be leveraged to enforce the trans-amide geometry, essential for mimicking Polyproline Type II (PPII) helices or extended strands.[4]

-

N-Aryl Side Chains: Aniline-derived side chains favor the trans-amide conformation.[4]

-

Reason: The

interaction and the steric clash between the aromatic ring and the carbonyl oxygen in the cis state destabilize the cis isomer. -

Application: Used to design rigid, extended scaffolds or to interrupt helix formation at specific loci.

-

-

N-Alkoxy/N-Hydroxy: These substituents also strongly favor the trans isomer due to lone-pair repulsion.

C. Macrocyclization

Cyclization (head-to-tail or side-chain-to-side-chain) reduces the entropic cost of folding by topologically constraining the backbone.

-

Stapling: Using "click" chemistry (e.g., azide-alkyne cycloaddition) between side chains to lock a helical turn.[5]

-

Beta-Turn Mimics: Macrocyclic hexamers often spontaneously adopt highly ordered structures mimicking

-turns, driven by alternating solvophobic/solvophilic side chains.

Visualizing the Logic of Rigidity

The following diagram illustrates the decision matrix for engineering specific conformational constraints into a peptoid sequence.

Caption: Decision tree for selecting side-chain chemistries to induce specific secondary structures in N-substituted glycines.

Experimental Protocol: Quantifying Rigidity via NMR

To validate the design of a rigidified peptoid, one must experimentally determine the cis/trans ratio (

Objective

Determine the

Materials

-

Synthesized Peptoid: Purified via HPLC (>95% purity).

-

Solvent: Deuterated solvent matching the biological context (e.g.,

for aqueous, -

Instrument: High-field NMR spectrometer (minimum 500 MHz).

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the peptoid in the chosen deuterated solvent to a concentration of 2–5 mM.

-

Ensure the sample is free of paramagnetic impurities.

-

-

Data Acquisition:

-

Acquire a 1D

-NMR spectrum at 298 K. -

Critical Step: If signals are broad (indicating intermediate exchange), perform Variable Temperature (VT) NMR. Heat the sample in 10 K increments (up to ~340 K) to reach the fast exchange limit (coalescence) or cool to reach the slow exchange limit.

-

-

Signal Assignment:

-

Focus on the

-methylene protons (glycine backbone -

In the cis conformation, these protons are often magnetically inequivalent (diastereotopic) if a chiral center is nearby, appearing as an AB quartet or distinct doublets.

-

In the trans conformation, they may appear as a singlet or a different splitting pattern depending on the local environment.

-

Verification: Use 2D NOESY or ROESY. Look for

correlations (indicative of cis-amide) vs.

-

-

Calculation of

:-

Integrate the distinct resonances for the cis and trans populations.

-

Calculate the ratio:

-

Calculate the free energy difference:

-

-

Interpretation:

- : Cis-preference (likely helical if sequence is repetitive).

- : Trans-preference (extended).

- : Flexible/Disordered.

Case Study: Peptoid-Based PPI Inhibitors

A prime application of rigidified peptoids is inhibiting the MDM2-p53 interaction.[6] The p53 tumor suppressor binds MDM2 via an

-

Design Strategy: A peptoid mimic was designed using Nspe (chiral aromatic) residues to enforce a helical screw sense that aligns hydrophobic side chains (mimicking F, W, L) on one face of the helix.

-

Outcome: The bulky chiral side chains locked the backbone into a stable helix (cis-amide preference), allowing the peptoid to bind MDM2 with nanomolar affinity, a feat impossible with a flexible, achiral N-alkyl glycine chain.

References

-

Kinetics and equilibria of cis/trans isomerization of backbone amide bonds in peptoids. Source: NIH / PubMed URL:[Link]

-

Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Source: Journal of the American Chemical Society URL:[Link]

-

Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Source: RSC / Chemical Science URL:[Link]

-

Chiral N-substituted glycines can form stable helical conformations. Source: PubMed URL:[Link]

-

Recent Advances in the Synthesis of Peptoid Macrocycles. Source: PMC / NIH URL:[Link]

-

Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Source: PMC / NIH URL:[Link]

Sources

- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Advanced Technical Guide: N-Fmoc-N-(1-ethylpropyl)-glycine in Peptoid Synthesis

This guide serves as an advanced technical resource for the synthesis, application, and structural characterization of peptoids incorporating the N-(1-ethylpropyl)glycine residue (abbreviated herein as N1ep ).

Executive Summary

The incorporation of bulky,

This residue is chemically significant for two reasons:

-

Steric Control: The branching at the

position of the side chain exerts profound steric pressure on the backbone amide bond, shifting the equilibrium strongly toward the cis conformation ( -

Lipophilicity: The aliphatic, non-polar nature of the 1-ethylpropyl group enhances membrane permeability, making it a staple in the design of antimicrobial ampetoids and cell-penetrating transporters.

This guide details the dual-path synthesis of this residue (Submonomer vs. Monomer methods) and provides validated protocols for its integration into oligomers.

Chemical Profile & Structural Logic

Compound Identity

-

IUPAC Name: 2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-N-(pentan-3-yl)amino]acetic acid

-

Common Name: Fmoc-N-(1-ethylpropyl)glycine

-

Residue Code: N1ep (or Nhtp in some legacy libraries)

-

Side Chain Reagent: 3-aminopentane (1-ethylpropylamine)

-

Molecular Weight: ~409.5 g/mol (Fmoc-monomer)

The "Cis-Inducer" Effect

Unlike linear side chains (e.g., N-butyl), the N1ep side chain possesses two ethyl groups attached to the carbon directly bonded to the backbone nitrogen. This "forked" steric bulk clashes with the carbonyl oxygen in the trans conformation, energetically penalizing it.

-

Linear Side Chains (e.g., N-propyl): ~50:50 cis/trans ratio (flexible, random coil).

- -Branched Side Chains (e.g., N1ep): >90% cis conformer (rigid, helical precursor).

Experimental Protocols

Method A: The Submonomer Approach (Standard)

The submonomer method is the industry standard for N1ep incorporation due to the commercial availability of 3-aminopentane. It avoids the multi-step solution-phase synthesis of the Fmoc-monomer.

Reagents:

-

Resin: Rink Amide (0.6 mmol/g loading).

-

Acylation: Bromoacetic acid (1.0 M in DMF), DIC (1.0 M in DMF).

-

Displacement: 3-aminopentane (1.5 M in NMP). Note: NMP is preferred over DMF for displacement to prevent side reactions at elevated temperatures.

Protocol:

-

Acylation Step:

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Displacement Step (Critical):

-

Add 3-aminopentane (20 eq) in NMP.

-

Optimization: Due to the steric bulk of the secondary carbon in 3-aminopentane, nucleophilic attack is slower than with primary linear amines.

-

Condition: Incubate at 40°C for 90 minutes (or RT for 3-4 hours).

-

Validation: Perform a Chloranil test.[1] A positive result (blue beads) indicates successful secondary amine formation.

-

-

Wash: DMF (5x).

Method B: The Monomer Approach (For Difficult Sequences)

Use this method when the submonomer approach fails (e.g., coupling N1ep onto an already bulky residue like Nspe or N-trityl). You must first synthesize the Fmoc-protected monomer in solution.

Phase 1: Solution Synthesis of Fmoc-N1ep-OH

Reaction: Reductive Amination followed by Fmoc Protection.

-

Imine Formation:

-

Dissolve Glyoxylic acid monohydrate (10 mmol) in MeOH (50 mL).

-

Add 3-aminopentane (10 mmol) dropwise. Stir for 30 min.

-

-

Reduction:

-

Cool to 0°C. Add NaBH

(20 mmol) in small portions. -

Stir for 2 hours. Quench with water.[3]

-

Result: N-(1-ethylpropyl)glycine (unprotected).

-

-

Fmoc Protection:

-

Adjust pH to 9.0 with

. -

Add Fmoc-OSu (10 mmol) dissolved in Acetone/Dioxane (1:1).

-

Stir overnight. Acidify to pH 2 with HCl. Extract with EtOAc.

-

Purify via flash chromatography (Hexane/EtOAc).

-

Phase 2: Solid-Phase Coupling

-

Activation:

-

Mix Fmoc-N1ep-OH (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF.

-

Add DIEA (8 eq).[1] Activate for 2 minutes.

-

-

Coupling:

-

Add to resin.[1] Shake for 2-4 hours at RT.

-

Note: HATU is required; DIC/HOBt is often too weak for coupling hindered N-substituted amino acids.

-

Visualization of Workflows

The following diagram illustrates the decision logic and chemical pathways for incorporating N1ep.

Caption: Decision tree for N1ep incorporation. Method A is preferred for efficiency; Method B ensures purity in difficult sequences.

Quantitative Data & Comparison

| Parameter | Submonomer Method (Method A) | Monomer Method (Method B) |

| Reagent Cost | Low (3-aminopentane is cheap) | High (Requires Fmoc-OSu & purification) |

| Atom Economy | High | Lower (Protecting group waste) |

| Reaction Time | ~2 hours per cycle | ~3 days (synthesis) + 4 hours (coupling) |

| Coupling Efficiency | >98% (Standard sequences) | >99% (Difficult sequences) |

| Steric Limit | Fails if previous residue is extremely bulky | Better penetration with HATU activation |

| Primary Risk | Incomplete displacement (deletion seq) | Racemization (low risk for Gly backbone) |

Structural & Functional Applications[3][4][5][6][7]

Peptoid Helicity

N1ep is a "helix-enforcer." While it is achiral (the 1-ethylpropyl group is symmetric), its bulk forces the backbone into the same cis-amide geometry found in Polyproline-I helices.

-

Design Tip: To create a stable, single-handed helix, alternate N1ep with chiral residues like Nspe (N-(S)-1-phenylethylglycine). The N1ep provides the steric "lock," while the Nspe provides the chiral "twist."

Antimicrobial Peptoids

N1ep is frequently used to mimic the hydrophobic face of antimicrobial peptides (AMPs). Its high lipophilicity allows the peptoid to insert into bacterial membranes.

-

Example Sequence:

. -

Mechanism: The cationic NLys residues attract the peptoid to the anionic bacterial surface, while the N1ep residues drive membrane disruption.

References

-

Zuckermann, R. N., et al. (1992).[4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

-

Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link

-

Proulx, C., et al. (2015).[5][6] "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers." Journal of Organic Chemistry. Link

-

Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link

-

Bolt, H. L., et al. (2016). "An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers." Journal of Visualized Experiments. Link

Sources

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis | MDPI [mdpi.com]

Molecular weight and physicochemical data for N-Fmoc-N-(1-ethylpropyl)-glycine

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthesis methodologies, and structural biology applications for N-Fmoc-N-(1-ethylpropyl)-glycine , a specialized building block in peptoid (poly-N-substituted glycine) drug discovery.

Content Type: Technical Guide & Whitepaper Subject: Physicochemical Characterization, Synthesis, and Application in Peptidomimetics Audience: Medicinal Chemists, Structural Biologists, and SPPS Specialists

Executive Summary

N-Fmoc-N-(1-ethylpropyl)-glycine (also referred to as Fmoc-N-(pentan-3-yl)-glycine ) is a sterically demanding, hydrophobic peptoid monomer. Unlike standard amino acids where the side chain is attached to the

In drug development, this monomer is critical for:

-

Protease Resistance: The N-substitution prevents enzymatic cleavage of the amide bond.

-

Conformational Control: The steric bulk of the 1-ethylpropyl group restricts backbone flexibility, often favoring the cis-amide conformation and stabilizing helical secondary structures (peptoid helices).

-

Lipophilicity: It significantly enhances the membrane permeability of the resulting oligomer.

Physicochemical Profile

The following data represents the core specifications for the pre-made Fmoc-protected monomer.

Identity & Properties

| Parameter | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-(1-ethylpropyl)glycine |

| Synonyms | Fmoc-N-(pentan-3-yl)glycine; Fmoc-N(Et)2CH-Gly-OH |

| CAS Number | 688315-32-4 |

| Molecular Formula | |

| Molecular Weight | 367.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, DMSO, Ethyl Acetate.[1] Insoluble in water. |

| Purity (HPLC) | |

| Chirality | Achiral (Glycine backbone is achiral; side chain is symmetrical).[1] |

Structural Analysis

The 1-ethylpropyl group is a secondary alkyl substituent. Its attachment to the nitrogen atom creates a tertiary amide upon coupling.[2]

-

Steric Bulk: High. The branching at the position alpha to the nitrogen (

) creates significant steric clash with the preceding carbonyl oxygen, influencing rotamer populations. -

Hydrophobicity: High. Used to mimic Leucine or Isoleucine residues in a protease-resistant format.

Synthesis & Manufacturing Methodologies

Researchers typically access this residue via two distinct routes: Route A (Pre-made Monomer) for standard Fmoc-SPPS, and Route B (Submonomer Method) for direct on-resin assembly.

Route A: Solution-Phase Synthesis of the Monomer

Best for: GMP manufacturing, difficult sequences, or when using automated peptide synthesizers that require pre-activated amino acids.

Protocol:

-

Reductive Amination:

-

Fmoc Protection:

-

Dissolve the crude secondary amine in Water/Dioxane (1:1).

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) and

(2 eq). -

Stir at RT for 4–12 hours.

-

-

Deprotection (Ester Hydrolysis):

-

Hydrogenolysis: Dissolve Fmoc-N-(1-ethylpropyl)glycine benzyl ester in MeOH/EtOAc.

-

Add 10% Pd/C catalyst and stir under

atmosphere (balloon). -

Note: Avoid basic hydrolysis (LiOH) if possible, as Fmoc groups are base-labile. Hydrogenolysis is the "self-validating" choice here to preserve the Fmoc group.

-

Route B: Solid-Phase Submonomer Protocol

Best for: Rapid library generation and research-scale synthesis.

Protocol:

-

Acylation: React resin-bound amine with Bromoacetic acid (2.0 M in DMF) and DIC (Diisopropylcarbodiimide) for 20 min.

-

Displacement: Add 3-aminopentane (1-ethylpropylamine) (1.0 M in DMF) to the resin. Shake for 60 min.

-

Result: Resin-bound N-(1-ethylpropyl)glycine residue ready for the next cycle.

Visualization: Synthesis Workflows

The following diagram contrasts the Monomer vs. Submonomer approaches, highlighting the critical decision points for the researcher.

Figure 1: Comparative workflow for Solution Phase Monomer synthesis vs. Solid Phase Submonomer assembly.

Application Protocols (SPPS)

When using the pre-made N-Fmoc-N-(1-ethylpropyl)-glycine (Route A product) in a peptide synthesizer, standard amide coupling protocols must be modified due to the steric hindrance of the secondary amine on the growing chain.

Coupling Protocol (Monomer to Resin)

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt due to higher reactivity.

-

Stoichiometry: 4 eq Monomer : 3.8 eq HATU : 8 eq DIEA.

-

Time: Double coupling (2 x 1 hour) is recommended.

-

Mechanism Note: The acylation of a secondary amine (if the previous residue is also a peptoid) is difficult. If the previous residue on the resin is also N-substituted, use PyBOP or COMU at elevated temperature (

).

Analytical Quality Control

To validate the identity and purity of the synthesized monomer or peptide:

-

HPLC:

-

Column: C18 Reverse Phase (

). -

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 50% B to 100% B over 20 min (Due to high hydrophobicity).

-

-

Mass Spectrometry:

-

Method: ESI-MS (Positive Mode).

-

Expected

. -

Look for characteristic Fmoc fragmentation (loss of 178 Da) in MS/MS.

-

Structural Biology: Conformational Impact

The 1-ethylpropyl side chain exerts a "locking" effect on the peptoid backbone.

-

Cis/Trans Isomerism: Unlike natural peptides (which are >99% trans), N-substituted glycines isomerize readily.

-

Steric Effect: The bulky 1-ethylpropyl group increases the population of the cis-amide bond (

in many solvents). This is due to the steric clash between the branched side chain and the carbonyl oxygen in the trans conformation. -

Helix Induction: Sequences containing bulky

-branched side chains like N-(1-ethylpropyl)glycine are often used to nucleate Polyproline Type-I (PPI) like helical structures.

Figure 2: Steric influence of the 1-ethylpropyl group driving cis-amide preference and helical folding.

References

-

ChemicalBook. (2024). Fmoc-N-(propyl)-glycine and derivatives - Product Specifications. Retrieved from

- Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.

-

Davern, C. M., et al. (2021).[9] "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." Chemical Science, 12, 8401-8410.[9] Retrieved from

-

Aaron Chemicals. (2024). Product Datasheet: N-Fmoc-N-(1-ethylpropyl)-glycine (CAS 688315-32-4). Retrieved from

-

Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335. Retrieved from

Sources

- 1. d-nb.info [d-nb.info]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 4. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Engineering Beta-Sheet Disruption: The Role of Bulky N-Alkyl Glycines in Preventing Protein Aggregation

Executive Summary

The aberrant self-assembly of proteins into cross-

This technical guide dissects the thermodynamic and steric causality behind N-alkyl glycine-mediated

Mechanistic Foundations: The Causality of Disruption

As application scientists, we do not merely observe that N-alkylation prevents aggregation; we must understand the precise biophysical causality driving this phenomenon. The incorporation of a bulky N-alkyl glycine disrupts

A. Hydrogen Bond Ablation

The fundamental architecture of a

B. Severe Steric Hindrance

The extended

C. Cis-Trans Amide Isomerization

Native peptide bonds are overwhelmingly trans (

Structural Pathway Visualization

The following diagram illustrates the divergent structural pathways of a native aggregation-prone monomer versus an engineered N-alkyl variant.

Fig 1: Mechanistic pathway of β-sheet disruption via bulky N-alkyl glycine incorporation.

Quantitative Data & Comparative Analysis

To demonstrate the efficacy of this approach, we compare the aggregation kinetics of Native A

| Peptide Variant | Modification at Gly33 | Lag Time ( | Half-life ( | ThT Max Fluorescence (A.U.) | Dominant Secondary Structure (CD) |

| Native A | None | 4.2 | 8.5 | 15,000 | |

| N-Methyl A | N-Methyl (Small) | 12.5 | 24.0 | 4,200 | Mixed Coil / |

| N-Isobutyl A | Bulky N-alkyl | >48.0 | N/A (No agg.) | < 500 | Polyproline II helix / Coil |

| N-Benzyl A | Bulky Aromatic | >48.0 | N/A (No agg.) | < 300 | Disordered Coil |

Note: The complete suppression of ThT fluorescence in bulky variants confirms that steric hindrance, combined with H-bond ablation, is required for total

Experimental Protocols: A Self-Validating System

To ensure high-fidelity results, the synthesis and validation of these inhibitors require specialized workflows. Standard peptide coupling fails for bulky N-alkyl groups due to severe steric shielding of the nucleophilic nitrogen[1]. Therefore, we employ the Submonomer Synthesis Protocol .

Protocol 1: Solid-Phase Submonomer Synthesis of N-Alkyl Peptides

Causality: This two-step method circumvents the low reactivity of pre-formed N-alkyl amino acids by building the residue directly on the resin.

-

Acylation (Bromoacetylation):

-

Step: Treat the resin-bound primary amine with 1.2 M bromoacetic acid and 1.0 M N,N′-diisopropylcarbodiimide (DIC) in DMF for 30 minutes at room temperature.

-

Why it works: This generates a highly reactive

-bromoacetamide intermediate, priming the site for nucleophilic attack without the steric bulk of a side chain.

-

-

Nucleophilic Displacement:

-

Step: Wash the resin, then add a 1.5 M solution of the desired bulky primary amine (e.g., isobutylamine or benzylamine) in DMF. Shake for 60–90 minutes at room temperature.

-

Why it works: The primary amine easily displaces the bromide via an

mechanism, installing the bulky N-alkyl group with >95% efficiency.

-

-

Chain Elongation:

-

Step: For the subsequent amino acid addition, utilize highly reactive coupling reagents (e.g., HATU or COMU) with prolonged coupling times (2 hours) at elevated temperatures (50°C) to overcome the steric hindrance of the newly formed secondary amine.

-

Protocol 2: Self-Validating Thioflavin T (ThT) Kinetics Assay

Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid cross-

-

Monomerization:

-

Dissolve the synthesized peptide in 100% Hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Sonicate for 10 minutes, then lyophilize.

-

Rationale: HFIP breaks all pre-existing hydrogen bonds, erasing any pre-formed aggregation "seeds" that could skew kinetic data.

-

-

Assay Preparation:

-

Resuspend the peptide film in 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 20

M. -

Add ThT to a final concentration of 20

M.

-

-

Self-Validation Control (Critical Step):

-

In a separate well, mix 20

M of the N-alkyl variant with 20 -

Rationale: If the N-alkyl variant artificially quenches ThT fluorescence, this well will show a signal drop. If the signal remains high, it validates that the lack of fluorescence in the experimental wells is due to true structural inhibition, not optical interference.

-

-

Data Acquisition:

-

Read in a microplate reader (Excitation: 440 nm, Emission: 480 nm) at 37°C with orbital shaking, taking measurements every 10 minutes for 48 hours.

-

Conclusion & Translational Outlook

The rational design of bulky N-alkyl glycines represents a paradigm shift in targeting amyloidogenic diseases. By moving beyond simple sequence homology and engineering the fundamental thermodynamic and steric properties of the peptide backbone, we can force aggregation-prone sequences into stable, soluble conformations[4]. For drug development professionals, this submonomer engineering approach provides a robust scaffold for developing highly specific, protease-resistant PPI inhibitors with optimized pharmacological profiles.

References

-

Inhibitors of Amyloid Toxicity Based on β-sheet Packing of Aβ40 and Aβ42. Biochemistry (ACS Publications). Available at:[Link]

-

Site-selective modification of peptide backbones. Chemical Society Reviews (RSC Publishing). Available at:[Link]

-

β-Peptoid Foldamers at Last. Accounts of Chemical Research (ACS Publications). Available at:[Link]

-

Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus. ACS Nano. Available at:[Link]

Sources

- 1. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of Fmoc Protecting Group on Sterically Hindered Secondary Amines

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile side-chain protectors.[1] However, its stability profile shifts dramatically when attached to sterically hindered secondary amines (e.g., N-methylated amino acids, proline analogs, or bulky N-alkylated residues).

Unlike standard primary amines, hindered secondary amines exhibit enhanced kinetic stability against base-mediated cleavage. This resistance is not thermodynamic but kinetic, resulting from steric obstruction of the acidic fluorenyl proton. This guide analyzes the mechanistic basis of this stability, quantifies the deprotection challenge, and provides validated protocols to overcome it without compromising peptide integrity.

Part 1: Mechanistic Analysis of Stability

The E1cB Elimination Mechanism

Fmoc cleavage relies on an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] The rate-determining step is the abstraction of the acidic proton at the 9-position of the fluorene ring by a base.

-

Proton Abstraction: The base removes the proton, generating a stabilized fluorenyl carbanion (aromatic 14e- system).

- -Elimination: The carbanion collapses to form dibenzofulvene (DBF) and carbon dioxide, releasing the free amine.

-

Scavenging: The highly reactive DBF is trapped by excess amine (scavenger) to prevent re-alkylation of the peptide.

The Steric Barrier

In sterically hindered secondary amines (e.g., Fmoc-N-Me-Val-OH), the bulky alkyl group on the nitrogen atom forces the Fmoc group into a conformation that shields the acidic proton (H-9).

-

Conformational Locking: The N-alkyl group creates a "molecular gate," restricting the approach of the base.

-

Kinetic Retardation: While the acidity (pKa) of the fluorenyl proton remains largely unchanged, the rate of abstraction drops significantly. Standard reagents (20% piperidine) often fail to achieve quantitative removal within standard cycles, leading to deletion sequences.

Figure 1: Mechanistic pathway of Fmoc removal showing the steric bottleneck at the proton abstraction step.

Part 2: Stability Profile & Kinetics

The stability of Fmoc on hindered amines is characterized by a high resistance to weak or moderately hindered bases.

Comparative Deprotection Kinetics

The following table summarizes the approximate half-life (

| Substrate Type | Example Residue | Stability Status | Recommended Action | |

| Primary Amine | Fmoc-Val-OH | ~6 seconds | Labile | Standard Protocol |

| Hindered Secondary | Fmoc-Pro-OH | ~1-2 minutes | Moderate | Standard Protocol |

| Highly Hindered | Fmoc-N-Me-Val-OH | 10-30 minutes | High Stability | Switch to DBU |

| Aggregated | "Difficult Sequence" | > 60 minutes | Very High | DBU + Heat + Chaos Breakers |

Premature Cleavage Risks

While hindrance generally increases stability, researchers must be aware of premature cleavage in specific contexts:

-

Slow Couplings: If the coupling of the next amino acid is extremely slow (due to the same steric hindrance), the free amine of the incoming amino acid can act as a base, slowly cleaving the Fmoc group of the resin-bound peptide over hours.

-

Amine Impurities: Contaminated DMF (containing dimethylamine) can slowly deprotect Fmoc groups during long wash steps.[2]

Part 3: Experimental Protocols

To ensure complete deprotection of sterically hindered secondary amines, one must transition from "Standard" to "High-Potency" protocols.

Protocol A: The "Power Cocktail" (DBU/Piperazine)

Purpose: For N-methylated amino acids and highly hindered sequences. Mechanism: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that is significantly stronger (pKa ~13.5) and smaller than piperidine, allowing it to bypass steric shielding. Piperazine is added as a scavenger for DBF (since DBU cannot scavenge).

Reagents:

Step-by-Step Workflow:

-

Swell: Ensure resin is fully swollen in DMF.

-

Addition: Add the DBU/Piperazine cocktail (10 mL per gram of resin).

-

Reaction: Agitate for 5 minutes .

-

Drain & Repeat: Drain and add fresh cocktail. Agitate for another 5–10 minutes .

-

Note: Standard piperidine would require 2x 20-30 mins here.

-

-

Wash: Wash extensively with DMF (

min) to remove DBU traces.-

Critical: Residual DBU can cause racemization during the next coupling.

-

Protocol B: Microwave-Assisted Deprotection

Purpose: Accelerating deprotection via thermal energy. Conditions:

-

Reagent: 20% Piperidine in DMF (Standard) OR 0.1 M HOBt in 20% Piperidine (to suppress aspartimide).

-

Temperature: 75°C (max).

-

Time:

minutes. -

Warning: Do not use DBU with microwave heating; the risk of aspartimide formation and racemization becomes unmanageable.

Part 4: Side Reaction Mitigation

Using stronger bases (DBU) or heat to overcome Fmoc stability introduces new risks.

Aspartimide Formation[6]

-

Risk: DBU catalyzes the attack of the backbone nitrogen on the Asp side-chain ester, forming a cyclic aspartimide.

-

Mitigation:

-

If Asp is present in the sequence (especially Asp-Gly, Asp-Ser), avoid DBU .

-

Use 0.1 M HOBt or 5% Formic Acid in the deprotection cocktail to buffer the basicity while maintaining deprotection efficiency.

-

Diketopiperazine (DKP) Formation

-

Risk: N-methyl amino acids at the N-terminus of a dipeptide (e.g., Fmoc-N-Me-AA1-AA2-Resin) are highly prone to cyclization upon Fmoc removal, cleaving the dipeptide from the resin.

-

Mitigation:

-

Shorten Deprotection Time: Use the DBU cocktail for short bursts (

min) rather than one long incubation. -

Bulky Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin, which sterically discourages DKP formation.

-

Part 5: Decision Matrix

Use this workflow to select the optimal deprotection strategy for your specific sequence.

Figure 2: Decision tree for selecting Fmoc deprotection reagents based on steric hindrance and sequence sensitivity.

References

-

Isidro-Llobet, A., et al. (2009).[6] Amino Acid-Protecting Groups. Chemical Reviews.

-

Wade, J. D., et al. (1991).[7] DBU as an Fmoc Deprotection Reagent. Peptide Research.

-

Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.

-

BenchChem Technical Support. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.

-

Fields, G. B., & Fields, C. G. (1991).[2] Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society.

Sources

Technical Guide: Comparative Analysis of N-Fmoc-N-(1-ethylpropyl)-glycine vs. Standard Fmoc-Gly-OH in Solid-Phase Synthesis

An In-Depth Technical Guide

Executive Summary

This guide provides a critical technical comparison between Standard Fmoc-Gly-OH and its sterically hindered derivative, N-Fmoc-N-(1-ethylpropyl)-glycine . While Fmoc-Gly-OH is the fundamental, flexible "spacer" of peptide chemistry, the N-(1-ethylpropyl) variant represents a class of N-substituted glycines (peptoids) designed to introduce extreme steric constraints, enhance lipophilicity, and disrupt secondary structures like

The core distinction lies in the nitrogen substitution :

-

Fmoc-Gly-OH: Possesses a secondary carbamate (becomes a primary amine upon deprotection). It is unhindered and highly reactive.

-

N-Fmoc-N-(1-ethylpropyl)-glycine: Possesses a tertiary carbamate (becomes a sterically hindered secondary amine upon deprotection). The bulky 1-ethylpropyl group (pentan-3-yl) creates significant steric clash, altering coupling kinetics, backbone conformation, and solubility profiles.

Chemical Architecture & Physical Properties[1]

The fundamental difference is the substitution at the

Comparative Data Matrix

| Feature | Standard Fmoc-Gly-OH | N-Fmoc-N-(1-ethylpropyl)-glycine |

| Molecular Formula | ||

| Molecular Weight | ~297.3 g/mol | ~367.4 g/mol |

| Nitrogen Environment | Secondary Carbamate ( | Tertiary Carbamate ( |

| Steric Hindrance | Negligible (Lowest of all amino acids) | High (Branched alkyl at N-terminus) |

| Chirality | Achiral | Achiral (but induces local asymmetry) |

| Solubility (DMF/DCM) | High | Very High (Increased Lipophilicity) |

| Backbone Flexibility | High (Rotational freedom) | Restricted (Rotational barrier at N-C |

| Amide Bond Phenotype | Predominantly trans | Mixture of cis/trans (due to N-substitution) |

Visualizing the Steric Clash

The following diagram illustrates the structural divergence and the resulting steric pressure on the peptide backbone.

Figure 1: Functional divergence between standard glycine and its N-substituted variant.

Synthetic Implications & Coupling Dynamics

This is the most critical section for the experimentalist. The presence of the 1-ethylpropyl group drastically changes the rules of engagement in Solid-Phase Peptide Synthesis (SPPS).

A. Coupling OF the Residue (Activation)

-

Fmoc-Gly-OH: Activates rapidly with standard reagents (DIC/Oxyma, HBTU/DIEA). Racemization is impossible (no chiral center).[1]

-

N-Fmoc-N-(1-ethylpropyl)-glycine: The carboxyl group is somewhat hindered by the N-substituent but generally couples well to a primary amine on the resin.

-

Recommendation: Use HATU/HOAt or DIC/Oxyma Pure for 1-2 hours. Standard protocols usually suffice here.

-

B. Coupling ONTO the Residue (The "Difficult Step")

This is the primary failure mode. Once the Fmoc group is removed from N-(1-ethylpropyl)-glycine, the resulting amine is secondary and highly hindered by the branched ethylpropyl group.

-

The Problem: The incoming activated amino acid cannot easily access the nucleophilic nitrogen due to the "umbrella" effect of the 1-ethylpropyl group.

-

Standard Protocol Failure: Standard HBTU/DIEA coupling will likely result in <20% conversion, leading to deletion sequences.

-

Required Protocol: You must use high-efficiency coupling conditions (see Section 5).

C. Conformational Impact (The "Cis" Effect)

Unlike standard peptide bonds (which prefer trans,

-

Consequence: This disrupts

-helices and

Applications in Drug Discovery

| Application Field | Standard Fmoc-Gly-OH | N-Fmoc-N-(1-ethylpropyl)-glycine |

| Linker Design | Ideal for flexible linkers (e.g., GGGGS). | Too rigid; used to force turns or kinks. |

| Peptidomimetics | N/A (Natural amino acid).[2] | Core unit of Peptoids (Poly-N-substituted glycines).[2][3][4] |

| Proteolytic Stability | Low (Rapidly cleaved by proteases). | High (Unrecognized by standard proteases). |

| Solubility Enhancement | Neutral. | Positive (Disrupts aggregation, adds lipophilicity). |

| Membrane Permeability | Low (Polar backbone exposed). | Improved (N-alkylation masks backbone polarity). |

Experimental Protocols

Protocol A: Standard Coupling (Fmoc-Gly-OH)

Use this for standard glycine insertion.

-

Resin Preparation: Swell resin in DMF (3 x 10 min).

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation:

-

5.0 eq Fmoc-Gly-OH

-

5.0 eq HBTU (or DIC)

-

10.0 eq DIEA (or 5.0 eq Oxyma)

-

-

Coupling: Add to resin. Shake at RT for 30-45 minutes .

-

QC: Kaiser Test (Ninhydrin) should be negative (yellow).

Protocol B: High-Efficiency Coupling (Onto N-Substituted Glycine)

Use this ONLY when coupling the NEXT amino acid onto the N-(1-ethylpropyl) residue.

Rationale: The nucleophile is a hindered secondary amine. We need a "hot" electrophile and extended time.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Secondary amines deprotect slower than primary.

-

Wash: DMF (5x), DCM (3x).

-

Activation (Choose ONE):

-

Option 1 (HATU - Gold Standard):

-

5.0 eq Incoming Fmoc-Amino Acid

-

4.9 eq HATU

-

10.0 eq DIEA

-

Solvent: DMF (Min volume to maximize concentration).

-

-

Option 2 (Acid Chloride/Fluoride - For extreme difficulty):

-

Use Fmoc-AA-Cl or Fmoc-AA-F if available.

-

Or generate in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

-

-

Coupling:

-

Add activated mixture to resin.[5]

-

Microwave: 75°C for 10 minutes (Recommended).

-

Room Temp: Double coupling (2 x 2 hours).

-

-

QC: Chloranil Test (Standard Kaiser test does not work for secondary amines). Look for transition from Blue (positive) to Colorless (negative).

Decision Logic for Synthesis

Figure 2: Decision matrix for coupling conditions based on steric hindrance.

References

-

Zuckermann, R. N., et al. (1992).[4] "Efficient Method for the Preparation of Peptoids [Olig(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.

-

Kohl, F., & Gütschow, M. (2017). "Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers." Sciforum.

-

BenchChem. (2025).[5][6] "A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis." BenchChem Technical Guides.

-

Cueddu, A., et al. (2010).[2] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335.

-

PubChem. (2025).[7] "N-Fmoc-N-hexyl-glycine (Analogous Structure Reference)." National Library of Medicine.[7] [7]

Sources

- 1. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Fmoc-N-hexyl-glycine | C23H27NO4 | CID 137795115 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pentan-3-yl (1-Ethylpropyl) Moiety: Strategic Sterics in Medicinal Chemistry

Topic: Applications of 1-ethylpropyl side chains in medicinal chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of small molecule drugs, the 1-ethylpropyl group (IUPAC: pentan-3-yl) represents a "Goldilocks" steric solution. It occupies a unique physicochemical space between the compact isopropyl group and the rigid, spherical tert-butyl group.

Unlike simple linear alkyl chains, the 1-ethylpropyl moiety offers symmetrical branching at the

Physicochemical Profile & Structural Logic

The 1-ethylpropyl group is defined by its ability to present a large lipophilic surface area while maintaining conformational flexibility.

The "Swallow-Tail" Conformation

While a tert-butyl group is a rigid sphere, the 1-ethylpropyl group consists of two ethyl wings attached to a central methine.

-

Rotational Freedom: The ethyl groups can rotate to flatten the molecule (minimizing steric clash in narrow channels) or splay outwards (maximizing hydrophobic contact).

-

Steric Shielding: The branching at the point of attachment (

-branching) provides significant steric hindrance, protecting the attached nitrogen or carbon from enzymatic attack (e.g., Cytochrome P450 oxidation).

Comparative Steric Analysis

When optimizing a lead series, the 1-ethylpropyl group is often the logical "next step" in steric expansion.

| Substituent | Structure | Steric Profile | Lipophilicity (Est. | Primary Utility |

| Isopropyl | Compact, branched | +0.9 | Standard lipophilic handle. | |

| 1-Ethylpropyl | Wide, flexible | +1.8 | Filling wide pockets; Metabolic shield. | |

| tert-Butyl | Spherical, rigid | +1.6 | Filling deep, round pockets; preventing rotation. | |

| Cyclopentyl | Cyclic, constrained | +1.8 | Rigid analog of 1-ethylpropyl; locks conformation. |

Decision Logic for Implementation

The following decision tree illustrates when a medicinal chemist should deploy the 1-ethylpropyl moiety over other alkyl groups.

Figure 1: Decision logic for selecting bulky alkyl groups in SAR studies.

Strategic Applications in Drug Design

The "Gold Standard": CRF1 Receptor Antagonists

The most prominent application of the 1-ethylpropyl group is in the design of Corticotropin-Releasing Factor type 1 (CRF1) antagonists . This receptor features a unique hydrophobic pocket in its transmembrane domain that perfectly accommodates the 1-ethylpropyl moiety.

-

Mechanism: Small molecule antagonists like Pexacerfont , Antalarmin , and Verucerfont bind to an allosteric site on the CRF1 receptor.

-

SAR Insight: In the development of these drugs (e.g., the pyrrolopyrimidine or pyrazinone series), replacing the 1-ethylpropyl group with smaller groups (isopropyl) or rigid groups (phenyl) often led to a drastic loss of potency. The 1-ethylpropyl group acts as an anchor, filling a lipophilic void that stabilizes the inactive conformation of the receptor.

Kinase Inhibition (CDK9)

Recent studies in CDK9 inhibitors (e.g., for MYC-dependent cancers) demonstrated that expanding an isopropyl group to a symmetric 1-ethylpropyl (3-pentyl) group improved potency to 6 nM.

-

Selectivity: The bulkier 1-ethylpropyl group provided

66-fold selectivity toward CDK9 over other CDKs, likely by exploiting subtle differences in the gatekeeper region or solvent-front pocket.

Metabolic Stability (Agrochemical Validation)

While this guide focuses on pharma, the herbicide Pendimethalin utilizes an N-(1-ethylpropyl) group. This validates the moiety's extreme stability against environmental and metabolic degradation. The steric bulk around the nitrogen prevents oxidative dealkylation, a principle directly transferable to stabilizing amine-containing drugs.

Synthetic Methodologies

Synthesizing the 1-ethylpropyl ether or amine requires navigating the steric hindrance of the secondary carbon.

Method A: Reductive Amination (Preferred)

The most robust method for installing this group onto an amine (e.g., an aniline core) is reductive amination using 3-pentanone .

Protocol: Synthesis of N-(1-ethylpropyl)aniline derivative

-

Reagents: Aniline substrate (1.0 eq), 3-Pentanone (3-5 eq), NaBH(OAc)

(1.5-2.0 eq), Acetic Acid (cat.), DCE or THF. -

Procedure:

-

Dissolve the aniline in DCE.

-

Add 3-pentanone and catalytic acetic acid.

-

Critical Step: If the aniline is electron-deficient, add Ti(OiPr)

(1.0 eq) to pre-form the imine/ketimine. Stir for 2-4 hours. -

Add NaBH(OAc)

in portions. Stir overnight at room temperature. -

Quench with saturated NaHCO

.[2]

-

-

Why this works: 3-Pentanone is a symmetric ketone. Unlike asymmetric ketones, it produces a single enantiomer (achiral product), simplifying purification.

Method B: Nucleophilic Substitution (Secondary)

Direct alkylation using 3-bromopentane is possible but often suffers from E2 elimination side reactions due to the steric bulk and basicity of the amine.

-

Conditions: K

CO -

Yield: Typically lower (40-60%) compared to reductive amination (>80%).

Synthetic Pathway Visualization

Figure 2: Reductive amination pathway using 3-pentanone.

Comparative Data: Sterics in Action

The following table summarizes SAR data from a CDK9 inhibitor study, illustrating the impact of expanding from isopropyl to 1-ethylpropyl.

| Compound ID | R-Group | IC50 (nM) | Selectivity (CDK9 vs CDK1/2) | Observation |

| Cmpd 20 | Isopropyl | 45 | Moderate | Baseline potency. |

| Cmpd 27 | sec-Butyl | 10 | High | Asymmetric branching improves fit. |

| Cmpd 28 | 1-Ethylpropyl | 6 | Very High (>66x) | Optimal hydrophobic fill. |

| Cmpd 30 | Isobutyl | >100 | Low | Steric bulk too distal; loss of fit. |

Data adapted from CDK9 inhibitor optimization studies [4].

References

-

Vertex AI Search . (2025). Search Results for pentan-3-yl group in drug design. Retrieved from 3

-

National Institutes of Health (NIH) . (2012). Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents. Retrieved from 4

-

Journal of Medicinal Chemistry . (2015). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Retrieved from 5

-

Journal of Medicinal Chemistry . (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9. Retrieved from 6

-

PubChem . (2021). (1-Ethylpropyl)cyclohexane Compound Summary. Retrieved from 7[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of new bis-triazolyl structure for identification of inhibitory activity on COVID-19 main protease by molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (1-Ethylpropyl)cyclohexane | C11H22 | CID 557897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

Methodological & Application

Solid-phase peptide synthesis protocols for N-Fmoc-N-(1-ethylpropyl)-glycine

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Fmoc-N-(1-ethylpropyl)-glycine

Executive Summary

The incorporation of N-alkylated amino acids into peptide backbones is a powerful strategy for enhancing proteolytic stability, modulating lipophilicity, and enforcing specific secondary structures (e.g., peptoids). However, the 1-ethylpropyl group —a highly branched, bulky 3-pentyl aliphatic chain—presents extreme synthetic challenges. This application note provides a self-validating, step-by-step SPPS workflow designed to overcome the severe steric hindrance of the 1-ethylpropyl secondary amine and suppress the sequence-terminating side reaction of diketopiperazine (DKP) formation.

Mechanistic Rationale & Scientific Grounding

Successfully synthesizing peptides containing N-(1-ethylpropyl)-glycine requires navigating two distinct chemical bottlenecks:

-